molecular formula C3H2Br2N2S B11736116 3,4-Dibromoisothiazol-5-amine

3,4-Dibromoisothiazol-5-amine

Cat. No.: B11736116
M. Wt: 257.94 g/mol
InChI Key: UCSVHPBSHQJZJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromoisothiazol-5-amine typically involves the bromination of isothiazole derivatives. One common method includes the reaction of isothiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromoisothiazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isothiazoles, which can have enhanced biological activities or different physical properties .

Scientific Research Applications

3,4-Dibromoisothiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromoisothiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloroisothiazol-5-amine
  • 3,4-Difluoroisothiazol-5-amine
  • 3,4-Diiodoisothiazol-5-amine

Uniqueness

3,4-Dibromoisothiazol-5-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C3H2Br2N2S

Molecular Weight

257.94 g/mol

IUPAC Name

3,4-dibromo-1,2-thiazol-5-amine

InChI

InChI=1S/C3H2Br2N2S/c4-1-2(5)7-8-3(1)6/h6H2

InChI Key

UCSVHPBSHQJZJQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=C1Br)N)Br

Origin of Product

United States

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